

# Commercial Availability and Applications of Nitrostyrene Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **nitrostyrene** derivatives, their key suppliers, and their applications in synthetic chemistry and drug discovery. **Nitrostyrene**s are valuable synthetic intermediates, primarily utilized for their electron-deficient alkene moiety, which makes them excellent Michael acceptors. This reactivity is harnessed in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of diverse and complex molecular architectures, including many with significant biological activity.

## **Commercial Availability and Suppliers**

A wide range of **nitrostyrene** derivatives are commercially available from major chemical suppliers. These compounds vary by the substitution pattern on the aromatic ring and at the  $\beta$ -position of the nitroalkene. The availability of these starting materials is crucial for researchers in organic synthesis and medicinal chemistry, enabling the exploration of their synthetic utility without the need for de novo synthesis.

Below is a summary of some commonly used **nitrostyrene** derivatives and their commercial suppliers. Please note that catalog numbers, purity, and available quantities are subject to change and should be verified on the respective supplier's website.



Compound Name	CAS Number	Major Suppliers	Typical Purity	Available Quantities
β-Nitrostyrene	102-96-5	Sigma-Aldrich (Merck)[1][2], Thermo Fisher Scientific, Biosynth[3]	≥98%	5 g, 25 g, 100 g
trans-β- Nitrostyrene	5153-67-3	Sigma-Aldrich (Merck)	99%	5 g, 25 g
4-Fluoro-β- nitrostyrene	706-08-1	Ossila[4], Sigma- Aldrich (Merck)	>98%[4], ≥98.5%	1 g, 5 g, 10 g
trans-β-Methyl-β- nitrostyrene	705-60-2	Sigma-Aldrich (Merck)[5]	99%[5]	5 g, 25 g
3-Nitrostyrene	586-39-0	Thermo Fisher Scientific[6], Sigma-Aldrich (Merck)[7]	97% (stabilized) [6]	1 g, 2.5 g, 10 g
4-Nitrostyrene	100-13-0	Thermo Fisher Scientific (TCI America)[8][9] [10]	≥98.0% (stabilized)[9][10]	1 g, 5 g, 25 g
4-Hydroxy-β- nitrostyrene	317-98-6	BOC Sciences, Alfa Chemistry, LEAP CHEM[11]	Varies	Inquire
2,5-Dimethoxy-4- Methyl-β- nitrostyrene	Not readily available	HANGZHOU LEAP CHEM CO., LTD.[12]	Inquire	Inquire

# **Synthetic Applications and Experimental Protocols**

The primary synthetic utility of **nitrostyrene** derivatives stems from their role as Michael acceptors. The electron-withdrawing nitro group renders the  $\beta$ -carbon of the alkene highly



electrophilic and susceptible to nucleophilic attack. This reactivity is central to many carboncarbon and carbon-heteroatom bond-forming reactions.

# The Henry (Nitroaldol) Reaction: A Key Synthesis of Nitrostyrenes

The most common method for the synthesis of  $\beta$ -**nitrostyrene**s is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, typically nitromethane, in the presence of a base.[1] The initial product is a  $\beta$ -nitro alcohol, which readily dehydrates to the corresponding **nitrostyrene**, often in situ.

This protocol describes the synthesis of a substituted **nitrostyrene** using a conventional heating method.

- Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.90 g (12.5 mmol) of 4hydroxy-3-methoxybenzaldehyde (vanillin) in 25 mL of nitromethane.
- Catalyst Addition: Add 0.23 g (3.0 mmol) of ammonium acetate to the solution.
- Reaction: Place the flask in an oil bath on a hot plate with magnetic stirring. Attach a reflux condenser and heat the reaction mixture under reflux for 6 hours.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Remove the excess nitromethane using a rotary evaporator to obtain an oily residue.
  - Dilute the residue with water and extract the product with an organic solvent such as diethyl ether.
  - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purification: Recrystallize the resulting yellow solid from hot isopropanol to yield the purified
   4-hydroxy-3-methoxy-β-nitrostyrene.



This protocol provides an alternative method for the synthesis of the parent  $\beta$ -**nitrostyrene**.

- Reactant Preparation: In a large vessel equipped with a mechanical stirrer and cooled in an ice-salt bath, combine 5 moles of benzaldehyde and 5 moles of nitromethane in 1000 mL of methanol.
- Base Addition: Prepare a cooled solution of 5.25 moles of sodium hydroxide in an equal volume of water. Cautiously add this solution to the stirred benzaldehyde/nitromethane mixture, maintaining the temperature between 10-15°C. A thick white precipitate will form.
- Stirring: After the addition is complete, continue stirring for an additional 15 minutes.
- Workup:
  - Add 3-3.5 L of ice water to dissolve the precipitate, forming a clear solution.
  - Slowly pour this alkaline solution into a stirred solution of 1000 mL of concentrated hydrochloric acid in 1500 mL of water. A yellow crystalline precipitate of nitrostyrene will form.
  - Allow the solid to settle, decant the supernatant, and filter the solid by suction.
- Purification: Wash the solid with water until it is free of chlorides. The crude product can be further purified by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[8]

#### **Michael Addition Reactions**

**Nitrostyrene**s are excellent substrates for Michael addition reactions, where a wide range of nucleophiles can be added to the  $\beta$ -position. This reaction is a powerful tool for the construction of complex molecules.[13]

This example illustrates a typical Michael addition reaction.

- Reaction Setup: In a suitable reaction vessel, dissolve β-nitrostyrene (1 equivalent) in a suitable solvent (e.g., ethanol).
- Nucleophile and Catalyst Addition: Add diethyl malonate (1.1 equivalents) and a catalytic amount of a base (e.g., triethylamine or piperidine) to the solution.



- Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, neutralize the catalyst with a dilute acid solution.
   Remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the diethyl 2-(2-nitro-1-phenylethyl)malonate.

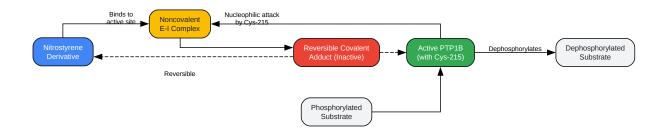
## **Biological Activity and Signaling Pathways**

**Nitrostyrene** derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer effects. Their mechanism of action often involves the modulation of key cellular signaling pathways.

#### Inhibition of Protein Tyrosine Phosphatases (PTPs)

A well-documented mechanism of action for **nitrostyrene** derivatives is the inhibition of protein tyrosine phosphatases (PTPs), such as PTP1B, which are important regulators of cellular signaling and are implicated in diseases like diabetes and cancer.[5][6]

Trans-β-nitrostyrene (TBNS) and its derivatives act as slow-binding inhibitors of PTP1B.[5][6] The proposed mechanism involves the nitrostyrene acting as a phosphotyrosine mimetic, binding to the active site of the phosphatase. This is followed by a nucleophilic attack from the catalytically essential cysteine residue (Cys-215 in PTP1B) on the nitro group of the nitrostyrene, leading to the formation of a reversible, covalent adduct.[5][6] This covalent modification inactivates the enzyme.





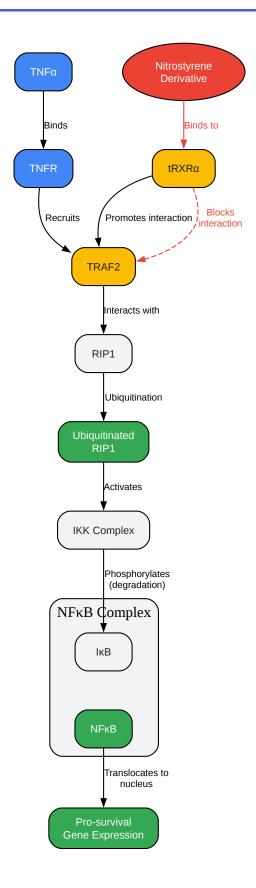
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Inhibition of PTP1B by a **nitrostyrene** derivative.

### Inhibition of the TNFα/NFκB Signaling Pathway

Certain **nitrostyrene** derivatives have been shown to inhibit the TNF $\alpha$ -induced activation of the NF $\kappa$ B signaling pathway.[4] This is achieved through their interaction with the retinoid X receptor alpha (RXR $\alpha$ ). The binding of the **nitrostyrene** derivative to RXR $\alpha$  blocks the interaction of a truncated form of RXR $\alpha$  (tRXR $\alpha$ ) with TRAF2, a key signaling protein. This disruption prevents the subsequent ubiquitination of RIP1, a critical step in the activation of the NF $\kappa$ B pathway.[4] The inhibition of this pro-survival pathway can lead to the induction of apoptosis in cancer cells.





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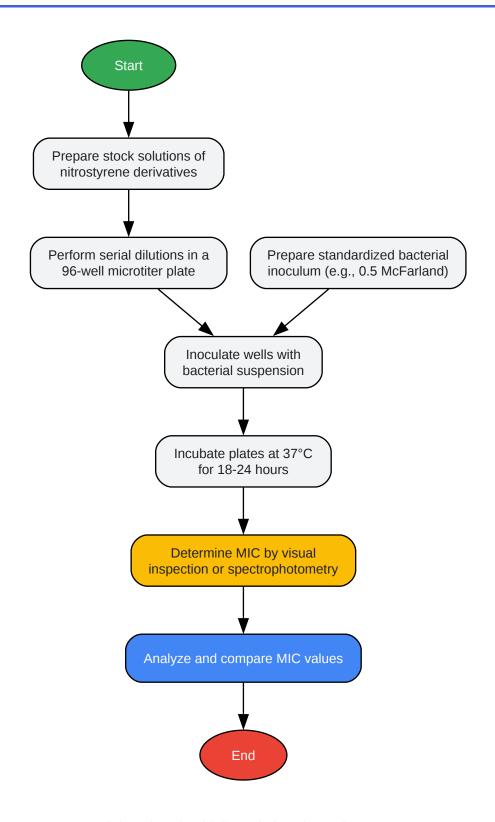
Inhibition of the TNF $\alpha$ /NF $\kappa$ B pathway by a **nitrostyrene** derivative.



Experimental Workflow: Screening for Antibacterial Activity

The antimicrobial properties of **nitrostyrene** derivatives can be assessed using a standardized workflow. A common method is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.





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